Cas no 162088-03-1 (4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline)
![4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline structure](https://ja.kuujia.com/images/noimg.png)
4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline 化学的及び物理的性質
名前と識別子
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- 4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline
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4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671720-10mg |
4-((Tert-butyldimethylsilyl)(phenyl)methyl)-N,N-dimethylaniline |
162088-03-1 | 98% | 10mg |
¥1041 | 2023-04-10 | |
Oakwood | 190106-10mg |
4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline |
162088-03-1 | 10mg |
$495.00 | 2023-09-17 | ||
A2B Chem LLC | AX87117-10mg |
4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline |
162088-03-1 | 10mg |
$495.00 | 2024-04-20 | ||
1PlusChem | 1P01F6J1-10mg |
4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline |
162088-03-1 | 10mg |
$563.00 | 2024-06-19 |
4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline 関連文献
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylanilineに関する追加情報
4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline (CAS No. 162088-03-1): A Comprehensive Overview
The compound 4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline, identified by the CAS registry number 162088-03-1, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which incorporates a tert-butyl dimethylsilyl (TBDMS) group, a phenyl group, and an N,N-dimethylamino functional group. The combination of these groups imparts distinctive chemical properties, making it a valuable compound in modern organic synthesis and material science.
Recent advancements in the field of organosilicon chemistry have highlighted the importance of TBDMS-containing compounds as versatile protecting groups and intermediates in organic synthesis. The TBDMS group, known for its stability under acidic and basic conditions, has been extensively utilized in the protection of hydroxyl, amino, and other nucleophilic groups during multi-step synthetic processes. In the case of 4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline, the TBDMS group plays a pivotal role in stabilizing reactive intermediates during the synthesis of bioactive molecules and advanced materials.
The phenyl group attached to the central methyl chain introduces aromaticity and enhances the compound's electronic properties, making it suitable for applications in electronics and optoelectronics. Recent studies have explored the use of such aryl-silicon compounds as precursors for the synthesis of silicon-containing polymers with tailored electronic properties. These polymers exhibit promising potential in organic light-emitting diodes (OLEDs) and flexible electronics due to their unique charge transport characteristics.
The N,N-dimethylamino group further diversifies the functionality of this compound by introducing basicity and nucleophilicity. This feature makes it an attractive candidate for catalytic applications, particularly in organocatalysis and transition metal-catalyzed reactions. Recent research has demonstrated that such amino-silicon compounds can act as efficient ligands or catalysts in asymmetric synthesis, enabling the construction of chiral centers with high enantioselectivity.
In terms of synthesis, 4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline can be prepared via a variety of methods, including nucleophilic substitution, coupling reactions, and silylation techniques. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. For instance, a common approach involves the reaction of aniline derivatives with silylating agents under controlled conditions to introduce the TBDMS group.
The application of this compound extends beyond traditional organic synthesis into areas such as drug discovery and materials science. Its ability to act as a protecting group or a reactive intermediate makes it invaluable in the synthesis of complex molecules, including pharmaceutical agents and agrochemicals. Moreover, its role as a precursor for silicon-containing materials positions it at the forefront of emerging technologies in nanotechnology and renewable energy.
From an environmental standpoint, researchers have been exploring greener synthetic routes to minimize waste and improve sustainability. The use of catalytic systems or microwave-assisted synthesis has shown promise in reducing reaction times and enhancing yields while maintaining eco-friendly practices.
In conclusion, 4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline (CAS No. 162088-03-1) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique combination of functional groups positions it as a key player in modern chemical research, offering innovative solutions to challenges in organic synthesis, catalysis, and materials development.
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